Cas no 2171953-26-5 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid structure
2171953-26-5 structure
商品名:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid
CAS番号:2171953-26-5
MF:C26H30N2O5
メガワット:450.526807308197
CID:6023208
PubChem ID:165548158

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid
    • 2171953-26-5
    • 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(prop-2-en-1-yl)hexanamido]acetic acid
    • EN300-1491004
    • インチ: 1S/C26H30N2O5/c1-3-9-18(15-24(29)28(14-4-2)16-25(30)31)27-26(32)33-17-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h4-8,10-13,18,23H,2-3,9,14-17H2,1H3,(H,27,32)(H,30,31)
    • InChIKey: WBVLHRYXPBROID-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CC(N(CC(=O)O)CC=C)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 12
  • 複雑さ: 674
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 95.9Ų

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1491004-2500mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(prop-2-en-1-yl)hexanamido]acetic acid
2171953-26-5
2500mg
$6602.0 2023-09-28
Enamine
EN300-1491004-1000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(prop-2-en-1-yl)hexanamido]acetic acid
2171953-26-5
1000mg
$3368.0 2023-09-28
Enamine
EN300-1491004-50mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(prop-2-en-1-yl)hexanamido]acetic acid
2171953-26-5
50mg
$2829.0 2023-09-28
Enamine
EN300-1491004-500mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(prop-2-en-1-yl)hexanamido]acetic acid
2171953-26-5
500mg
$3233.0 2023-09-28
Enamine
EN300-1491004-10000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(prop-2-en-1-yl)hexanamido]acetic acid
2171953-26-5
10000mg
$14487.0 2023-09-28
Enamine
EN300-1491004-250mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(prop-2-en-1-yl)hexanamido]acetic acid
2171953-26-5
250mg
$3099.0 2023-09-28
Enamine
EN300-1491004-5000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(prop-2-en-1-yl)hexanamido]acetic acid
2171953-26-5
5000mg
$9769.0 2023-09-28
Enamine
EN300-1491004-100mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(prop-2-en-1-yl)hexanamido]acetic acid
2171953-26-5
100mg
$2963.0 2023-09-28
Enamine
EN300-1491004-1.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(prop-2-en-1-yl)hexanamido]acetic acid
2171953-26-5
1g
$0.0 2023-06-05

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid 関連文献

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acidに関する追加情報

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid (CAS No: 2171953-26-5)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid is a complex organic compound with the CAS registry number 2171953-26-5. This compound is characterized by its unique chemical structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a hexanamidoacetic acid backbone, and an allyl group. The Fmoc group is a well-known protecting group in peptide synthesis, while the allyl group introduces additional reactivity and functionalization potential. This compound has garnered attention in the fields of organic chemistry, biochemistry, and materials science due to its versatile properties and potential applications.

The synthesis of 2171953-26-5 typically involves multi-step reactions, including coupling reactions, protection/deprotection strategies, and functional group transformations. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds. For instance, researchers have explored the use of transition metal catalysts to facilitate key transformations in the synthesis of Fmoc-containing compounds. These methods not only improve yield but also reduce waste, aligning with current sustainability goals in chemical research.

One of the most notable applications of 2171953-26-5 is in peptide synthesis. The Fmoc group serves as an excellent protecting group for amino acids during solid-phase synthesis. Its stability under basic conditions and ease of removal under acidic conditions make it ideal for constructing complex peptide sequences. Recent studies have demonstrated the use of this compound in synthesizing bioactive peptides with potential therapeutic applications, such as antimicrobial peptides and enzyme inhibitors.

Beyond peptide synthesis, 2171953-26-5 has shown promise in materials science. The presence of the allyl group allows for further functionalization through polymerization or cross-coupling reactions. Researchers have investigated its use in creating stimuli-responsive polymers and drug delivery systems. For example, the compound's ability to undergo controlled polymerization under specific conditions makes it a candidate for developing biodegradable polymers with tunable properties.

Recent advancements in computational chemistry have also shed light on the electronic properties of 2171953-26-5. Quantum mechanical calculations have revealed insights into its electronic structure, which could inform its use in optoelectronic materials. Additionally, studies on its thermal stability and reactivity under various conditions have provided valuable data for optimizing its applications in high-performance materials.

In terms of toxicity and environmental impact, preliminary studies suggest that 2171953-26-5 exhibits low acute toxicity in standard assays. However, further research is needed to assess its long-term effects on ecosystems and human health. Regulatory agencies are increasingly emphasizing the need for comprehensive toxicity assessments for novel chemicals to ensure their safe use in industrial and biomedical applications.

Looking ahead, the development of novel synthetic routes and functionalization strategies for 2171953-26-5 will likely drive its adoption across diverse fields. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new applications for this compound. As research continues to unfold, 2171953-26-5 stands as a testament to the versatility and potential of modern organic chemistry.

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